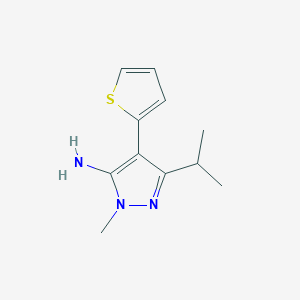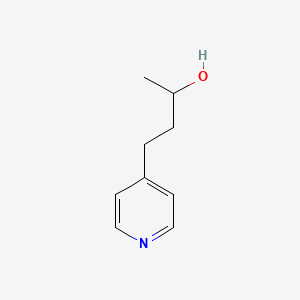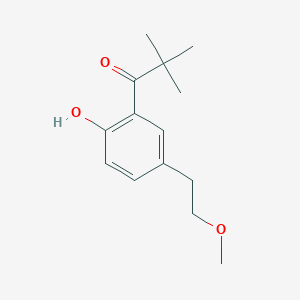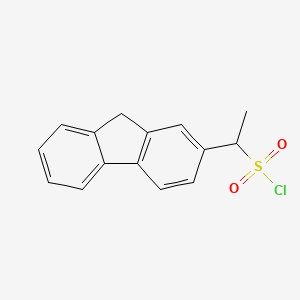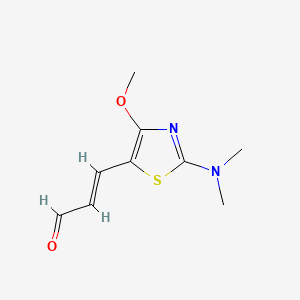
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a versatile reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate can be synthesized through the reaction of cyclopropylboronic acid with potassium trifluoroborate in the presence of a base. The reaction typically occurs under mild conditions, often in an aqueous or alcoholic solvent, and at room temperature. The product is then isolated through crystallization or filtration.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The compound is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. It can also participate in other types of reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl halide. The reaction is carried out in an organic solvent like toluene or ethanol, often at elevated temperatures.
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield alcohols or ketones.
Aplicaciones Científicas De Investigación
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.
Biology: The compound is employed in the modification of biomolecules, such as peptides and nucleotides, to study their functions and interactions.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the synthesis of biologically active compounds.
Industry: The compound finds applications in the production of polymers, coatings, and electronic materials.
Mecanismo De Acción
The mechanism of action of potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Potassium (1-(2-ethoxy-2-oxoethyl)cyclopropyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and reactivity. Similar compounds include:
Potassium phenyltrifluoroborate: Used in similar cross-coupling reactions but with different reactivity profiles.
Potassium methyltrifluoroborate: Another stable organoboron reagent with applications in organic synthesis.
Potassium vinyltrifluoroborate: Used in the synthesis of vinyl compounds through cross-coupling reactions.
These compounds share similar properties but differ in their specific applications and reactivity, making this compound a valuable addition to the toolkit of synthetic chemists.
Propiedades
Fórmula molecular |
C7H11BF3KO2 |
|---|---|
Peso molecular |
234.07 g/mol |
Nombre IUPAC |
potassium;[1-(2-ethoxy-2-oxoethyl)cyclopropyl]-trifluoroboranuide |
InChI |
InChI=1S/C7H11BF3O2.K/c1-2-13-6(12)5-7(3-4-7)8(9,10)11;/h2-5H2,1H3;/q-1;+1 |
Clave InChI |
KRDLTRXWMANLSF-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1(CC1)CC(=O)OCC)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


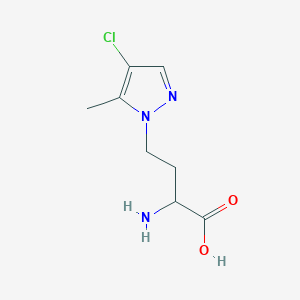
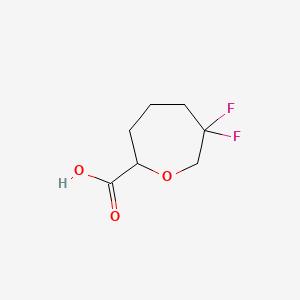
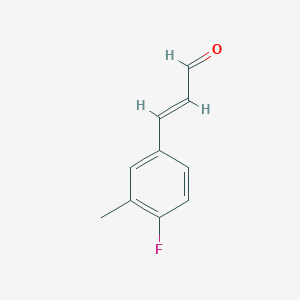
![5,7-Dichlorobenzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B13623671.png)
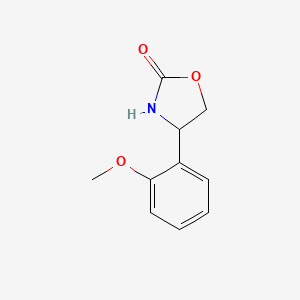
![4-(4-bromophenyl)-2-{5-[4-chloro-3-(trifluoromethoxy)phenyl]furan-2-yl}-5-methyl-1H-imidazole](/img/structure/B13623686.png)
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

![6,8-Dichloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13623699.png)
